

Physical and chemical properties of 2-(3-Oxobutyl)cyclohexanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(3-Oxobutyl)cyclohexanone

Cat. No.: B8776333

[Get Quote](#)

An In-depth Technical Guide to 2-(3-Oxobutyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-(3-Oxobutyl)cyclohexanone**, a diketone with potential applications in organic synthesis and as a building block for more complex molecules. This document consolidates available data on its chemical structure, physical characteristics, synthesis, and spectroscopic properties. Due to a notable lack of experimentally determined physical constants and biological activity data in publicly accessible literature, this guide also highlights areas for future experimental investigation.

Chemical and Physical Properties

2-(3-Oxobutyl)cyclohexanone, with the CAS number 26942-62-1, is a cyclic ketone featuring a 3-oxobutyl substituent at the second position of the cyclohexanone ring.^{[1][2][3]} Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identifiers and Computed Properties

Property	Value	Source
IUPAC Name	2-(3-oxobutyl)cyclohexan-1-one	[1]
CAS Number	26942-62-1	[1] [2] [3]
Molecular Formula	C ₁₀ H ₁₆ O ₂	[1] [3] [4]
Molecular Weight	168.23 g/mol	[1] [3]
Canonical SMILES	CC(=O)CCC1CCCCC1=O	[1]
InChI Key	VIJSJXMROSVIQS-UHFFFAOYSA-N	[1]
XLogP3-AA	1.1	PubChem
Topological Polar Surface Area	34.1 Å ²	[3]
Rotatable Bond Count	3	[3]
Hydrogen Bond Donor Count	0	[3]
Hydrogen Bond Acceptor Count	2	[3]

Table 2: Experimental Physical Properties

Property	Value
Melting Point	Not available
Boiling Point	Not available
Density	Not available
Refractive Index	Not available

Note: Extensive searches of available chemical databases and literature did not yield experimentally determined values for the melting point, boiling point, density, or refractive index

of **2-(3-Oxobutyl)cyclohexanone**. These properties would need to be determined experimentally.

Synthesis

The primary and most logical synthetic route to **2-(3-Oxobutyl)cyclohexanone** is the Robinson annulation. This powerful reaction in organic chemistry is used to form a six-membered ring by combining a Michael addition with an intramolecular aldol condensation.^[5]

In the synthesis of **2-(3-Oxobutyl)cyclohexanone**, cyclohexanone acts as the Michael donor and methyl vinyl ketone (MVK) serves as the Michael acceptor.^{[6][7]} The reaction is typically base-catalyzed.

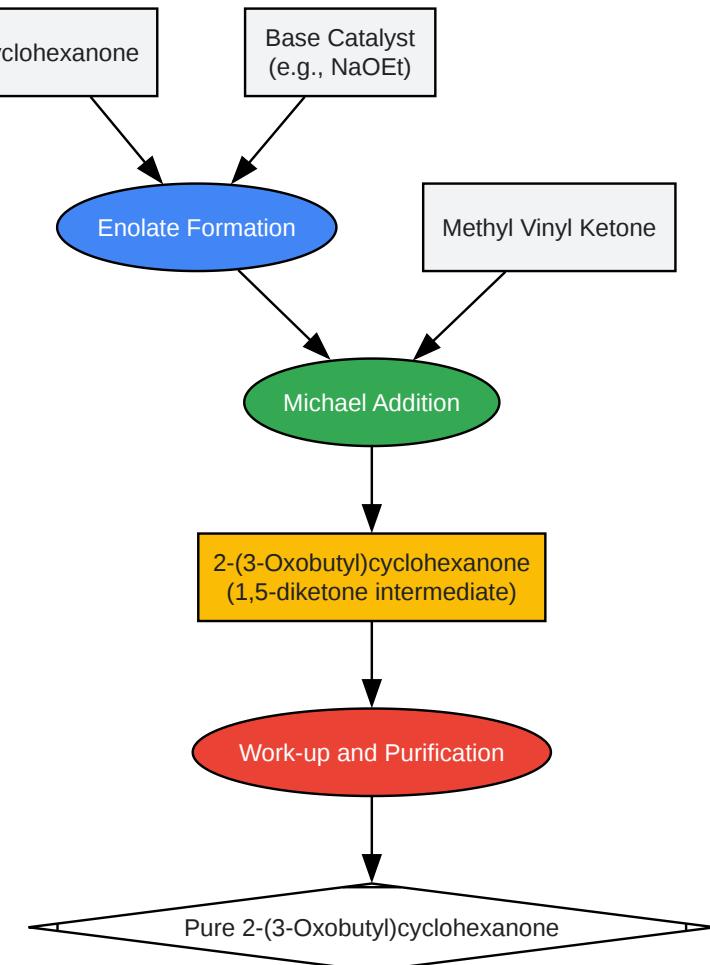
General Reaction Scheme

Experimental Protocol: A Generalized Procedure

While a specific, detailed experimental protocol for the synthesis of **2-(3-Oxobutyl)cyclohexanone** is not readily available in the reviewed literature, a general procedure for the Robinson annulation of cyclohexanone with methyl vinyl ketone can be outlined as follows. This protocol should be adapted and optimized for the specific requirements of the user.

Materials:

- Cyclohexanone
- Methyl vinyl ketone (MVK)
- Base catalyst (e.g., sodium ethoxide, sodium hydroxide, potassium hydroxide)
- Solvent (e.g., ethanol, methanol, diethyl ether)
- Apparatus for reflux, extraction, and distillation/chromatography


Procedure:

- Enolate Formation: A solution of cyclohexanone in a suitable solvent is treated with a base to generate the cyclohexanone enolate.
- Michael Addition: Methyl vinyl ketone is added to the reaction mixture. The enolate undergoes a Michael addition to the β -carbon of the MVK, forming a 1,5-diketone intermediate, which is **2-(3-oxobutyl)cyclohexanone**.
- Work-up: The reaction is quenched, and the product is extracted from the aqueous phase using an organic solvent.
- Purification: The crude product is purified by distillation under reduced pressure or by column chromatography on silica gel.

Note on MVK: Methyl vinyl ketone is prone to polymerization, especially in the presence of a base.^[8] Therefore, it is often generated *in situ* or added slowly to the reaction mixture at a controlled temperature.

Synthesis Workflow Diagram

Synthesis Workflow of 2-(3-Oxobutyl)cyclohexanone via Robinson Annulation

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps in the synthesis of **2-(3-Oxobutyl)cyclohexanone**.

Chemical Reactivity

The chemical reactivity of **2-(3-Oxobutyl)cyclohexanone** is characterized by the presence of two ketone functionalities. This allows for a range of chemical transformations:

- **Further Cyclization:** As the product of the first step of a Robinson annulation, it can undergo an intramolecular aldol condensation to form a bicyclic α,β -unsaturated ketone. This is the subsequent step in the Robinson annulation sequence.[5][6]
- **Oxidation:** The ketone groups can be oxidized, for instance, in a Baeyer-Villiger oxidation to form lactones.[1]
- **Reduction:** The ketone groups can be reduced to the corresponding secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
- **Enolate Chemistry:** The α -protons to both carbonyl groups are acidic and can be removed by a base to form enolates, which can then participate in various alkylation and condensation reactions.

Spectroscopic Properties

Detailed experimental spectra for **2-(3-Oxobutyl)cyclohexanone** are available in spectral databases such as SpectraBase. The following is a prediction of the key spectral features based on its structure.

1H NMR Spectroscopy

The ^1H NMR spectrum is expected to be complex due to the presence of multiple methylene groups in the cyclohexanone ring and the oxobutyl chain. Key expected signals include:

- A singlet for the methyl protons of the acetyl group (~2.1 ppm).
- Multiplets for the methylene protons of the cyclohexanone ring and the ethyl bridge of the side chain.
- A multiplet for the methine proton at the 2-position of the cyclohexanone ring.

13C NMR Spectroscopy

The ^{13}C NMR spectrum should show 10 distinct signals corresponding to the 10 carbon atoms in the molecule:

- Two signals in the carbonyl region (~208-212 ppm) for the two ketone groups.

- A signal for the methyl carbon of the acetyl group (~30 ppm).
- Multiple signals in the aliphatic region for the methylene and methine carbons of the cyclohexanone ring and the side chain.

Infrared (IR) Spectroscopy

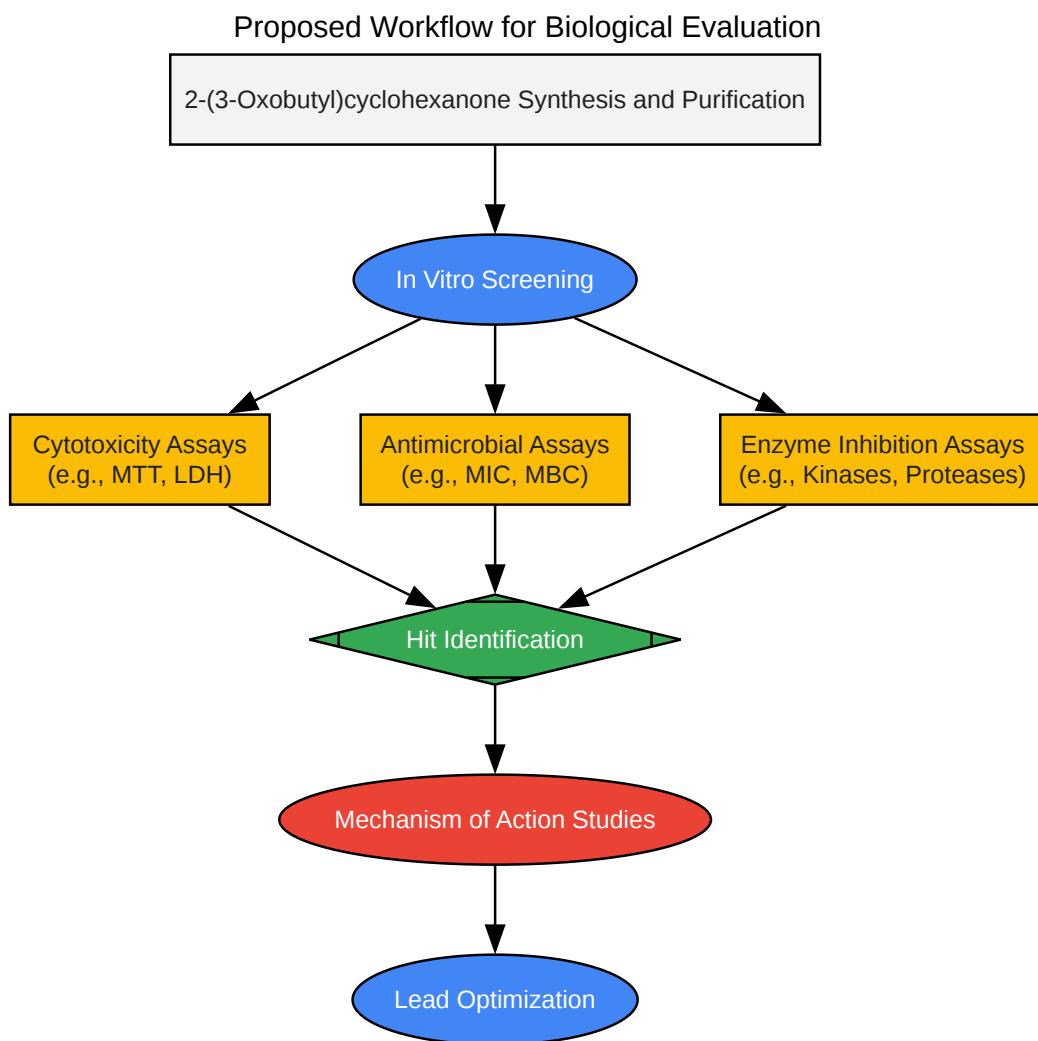
The IR spectrum will be dominated by the strong absorption bands of the two carbonyl groups.

- A strong, sharp peak around 1715 cm⁻¹, characteristic of the C=O stretching vibration of a saturated cyclic ketone.
- Another strong, sharp peak around 1710 cm⁻¹ for the C=O stretching of the acyclic ketone.
- C-H stretching vibrations for the sp³ hybridized carbons will appear in the region of 2850-3000 cm⁻¹.

Mass Spectrometry

The electron ionization mass spectrum will likely show a molecular ion peak (M⁺) at m/z = 168. Key fragmentation patterns would involve McLafferty rearrangements and alpha-cleavage adjacent to the carbonyl groups.

Biological Activity and Signaling Pathways


A comprehensive search of scientific literature and databases revealed no specific studies on the biological activity or the involvement of **2-(3-Oxobutyl)cyclohexanone** in any signaling pathways.

However, the broader class of 1,3-diketones and cyclohexanone derivatives has been investigated for various biological activities.^{[9][10][11]} Some diketones are known for their antioxidant, anti-inflammatory, and antimicrobial properties.^{[9][12]} Furthermore, certain cyclohexanone derivatives have been explored as anticancer agents and for their effects on drug absorption.^{[13][14]}

Given the lack of direct data, the biological profile of **2-(3-Oxobutyl)cyclohexanone** remains an open area for investigation. Its structure suggests potential for further chemical modification to explore various pharmacological activities.

Future Research Directions

The absence of biological data presents an opportunity for future research. A logical workflow for investigating the biological potential of this compound is outlined below.

[Click to download full resolution via product page](#)

Caption: A proposed workflow for the initial biological screening of **2-(3-Oxobutyl)cyclohexanone**.

Conclusion

2-(3-Oxobutyl)cyclohexanone is a structurally interesting diketone that is readily accessible through the well-established Robinson annulation. While its chemical identity and computed properties are well-documented, there is a significant lack of experimentally determined physical data and a complete absence of studies on its biological activity. This technical guide has summarized the available information and proposed avenues for future research to fully characterize this compound and explore its potential applications in medicinal chemistry and drug development. The detailed experimental protocols and investigation into its biological effects are critical next steps for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(3-Oxobutyl)cyclohexanone | 26942-62-1 | Benchchem [benchchem.com]
- 2. 2-(3-Oxobutyl)cyclohexanone | C10H16O2 | CID 539006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Robinson annulation - Wikipedia [en.wikipedia.org]
- 6. chemistwizards.com [chemistwizards.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. homework.study.com [homework.study.com]
- 9. researchgate.net [researchgate.net]
- 10. Structural Studies of β -Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Developments in the Synthesis of β -Diketones [mdpi.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. Effect of cyclohexanone derivatives on percutaneous absorption of ketoprofen and indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of 2-(3-Oxobutyl)cyclohexanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8776333#physical-and-chemical-properties-of-2-3-oxobutyl-cyclohexanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com